

In-depth Technical Guide to 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-5-methoxypyridine

Cat. No.: B1310883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methoxypyridine, identified by the CAS number 163129-79-1, is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research. Its unique structural features, namely the reactive iodine atom at the 2-position and the methoxy group at the 5-position of the pyridine ring, make it a versatile intermediate for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Iodo-5-methoxypyridine**, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its significant applications, particularly in the development of novel therapeutics for neurological disorders.

Core Properties of 2-Iodo-5-methoxypyridine

2-Iodo-5-methoxypyridine is a light yellow solid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.

Property	Value	Reference
CAS Number	163129-79-1	[1]
Molecular Formula	C ₆ H ₆ INO	[1]
Molecular Weight	235.02 g/mol	[1]
Melting Point	59-61 °C	[1]
Appearance	Light yellow solid	[1]
InChI	1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3	[1]
SMILES	<chem>COC1=CC=C(I)N=C1</chem>	[1]

Synthesis and Reactivity

The synthesis of **2-Iodo-5-methoxypyridine** is most commonly achieved through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-methoxypyridine. This transformation is a cornerstone of aromatic chemistry, allowing for the introduction of an iodo substituent with high regioselectivity.[2][3]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a general procedure for the diazotization of 2-amino-5-methoxypyridine followed by iodination.

Materials:

- 2-amino-5-methoxypyridine
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)

- Ice
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Organic solvent (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Diazotization:** Dissolve 2-amino-5-methoxypyridine in an aqueous acidic solution (e.g., HCl or H_2SO_4) and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
- **Iodination:** In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. The reaction may be gently warmed to ensure completion.
- **Workup:** Quench the reaction by adding an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any excess iodine. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **2-Iodo-5-methoxypyridine**.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom in **2-Iodo-5-methoxypyridine** serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[4][5]} This reaction is a powerful tool for forming carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl moieties to the pyridine core.^[6] This versatility is a key reason for its widespread use in drug discovery.^[7]

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

- **2-Iodo-5-methoxypyridine**
- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere, combine **2-Iodo-5-methoxypyridine** (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).
- **Reaction Execution:** Add the anhydrous, degassed solvent to the flask. Heat the reaction mixture to the appropriate temperature (often between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

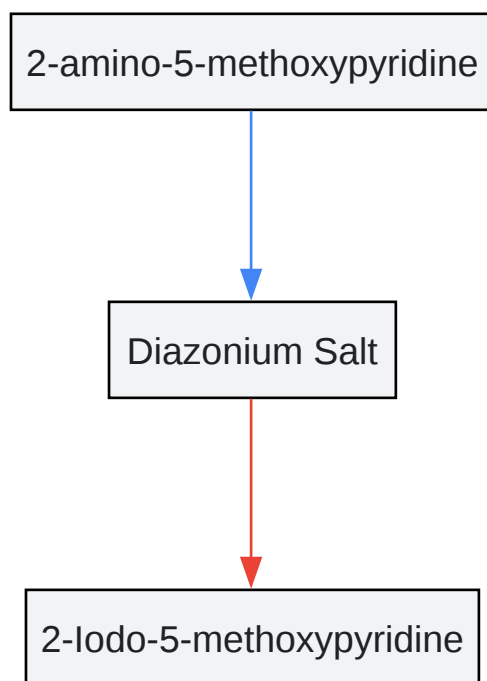
2-Iodo-5-methoxypyridine is a valuable intermediate in the synthesis of a variety of biologically active compounds.^[8] Its application is particularly prominent in the development of therapeutics for neurological disorders, where the pyridine scaffold is a common feature in molecules targeting the central nervous system.^{[1][9]}

The ability to functionalize the 2-position of the pyridine ring through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[7] By introducing a diverse range of substituents, medicinal chemists can fine-tune the pharmacological properties of lead compounds to optimize their efficacy, selectivity, and pharmacokinetic profiles.

While specific drug candidates synthesized directly from **2-Iodo-5-methoxypyridine** are often proprietary, its structural motif is found in compounds being investigated for a range of neurological and psychiatric conditions.[10] The methoxypyridine core can be a key pharmacophore, interacting with biological targets such as receptors and enzymes in the brain.

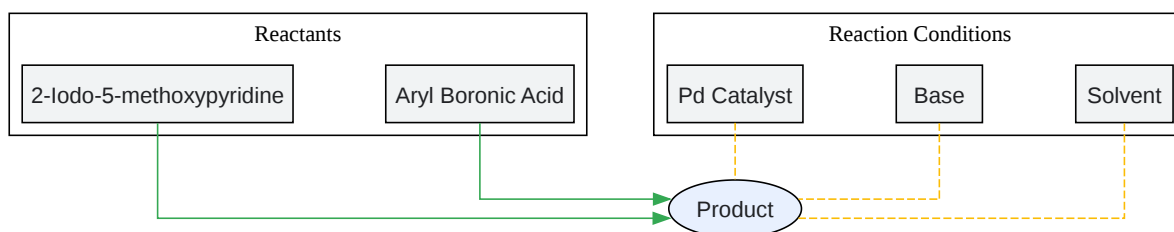
Visualizing Key Processes

To further elucidate the synthetic utility of **2-Iodo-5-methoxypyridine**, the following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Iodo-5-methoxypyridine** via the Sandmeyer reaction.



[Click to download full resolution via product page](#)

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Iodo-5-methoxypyridine is a highly valuable and versatile chemical intermediate with significant applications in medicinal chemistry and agrochemical synthesis. Its well-defined properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an indispensable tool for researchers and scientists. The continued exploration of its synthetic potential is expected to contribute to the discovery and development of novel and effective therapeutic agents, particularly for challenging neurological diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mlunias.com [mlunias.com]
- 9. bocsci.com [bocsci.com]
- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide to 2-Iodo-5-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310883#2-iodo-5-methoxypyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com